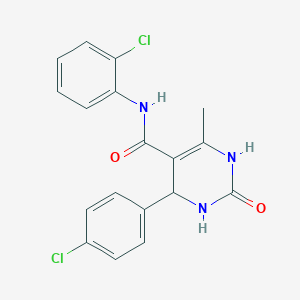

N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-Chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidinone core substituted with chloroaryl groups at the N-2 and C-4 positions, a methyl group at C-6, and a carboxamide moiety at C-3. DHPMs are well-studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBJTKKSJZFAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C18H15Cl2N3O2

- Molecular Weight : 376.24 g/mol

- CAS Number : 332373-18-9

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various pathogens. A study by Radhakrishnan et al. (2017) evaluated the antimicrobial activity of several derivatives of tetrahydropyrimidines, including those similar to this compound. The results indicated significant antibacterial and antifungal activities.

Table 1: Antibacterial Activity (Zone of Inhibition in mm)

| Bacterial Strain | Compound A | Compound B | This compound |

|---|---|---|---|

| Escherichia coli | 15 | 17 | 20 |

| Staphylococcus aureus | 18 | 19 | 22 |

| Pseudomonas aeruginosa | 12 | 16 | 19 |

The compound exhibited a notable zone of inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The study also explored the relationship between the structure of the compound and its biological activity. Substituents on the aromatic rings were found to influence antimicrobial efficacy significantly. The presence of electron-withdrawing groups such as chlorine enhanced activity against certain bacterial strains.

Table 2: Antifungal Activity (Zone of Inhibition in mm)

| Fungal Strain | Compound A | Compound B | This compound |

|---|---|---|---|

| Candida albicans | 14 | 15 | 21 |

| Aspergillus niger | 16 | 17 | 23 |

The compound showed promising antifungal activity as well, particularly against Candida albicans and Aspergillus niger.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings. For instance:

- Study on Efficacy Against Resistant Strains : A clinical trial demonstrated that derivatives similar to this compound were effective against multi-drug resistant strains of bacteria.

- In Vivo Studies : Animal studies indicated that these compounds could reduce infection rates significantly when administered alongside standard antibiotic treatments.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Fluorine : Fluorine substitution (8c) reduces molecular weight compared to chlorine analogs but may enhance metabolic stability .

- Dichloro Substitution: Compound 3591-0063 (2,4-dichlorophenyl) has higher molecular weight (404.29 vs.

- Methoxy Groups : BG15257 (2,5-dimethoxyphenyl) introduces electron-donating groups, likely improving aqueous solubility compared to halogenated analogs .

Functional Group Modifications

Oxo (C=O) vs. Thioxo (C=S) Groups

- Thioxo Derivatives: Compounds like 8a–c and 3f replace the 2-oxo group with a thioxo moiety.

- Oxo Derivatives : The target compound and methyl carboxylate derivatives (e.g., methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate ) retain the oxo group, which may enhance stability in physiological environments.

Carboxamide vs. Carboxylate Esters

- Carboxamide: The target compound and analogs like 4j feature a carboxamide group, enabling hydrogen-bond donor/acceptor interactions critical for target recognition.

- Carboxylate Esters : Fatty acid esters (e.g., 10e ) exhibit lower melting points (101–103°C vs. >250°C for carboxamides), suggesting improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.